![molecular formula C16H26N2O4S B275353 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. DMMP has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of DMMP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. DMMP has been shown to bind to the serotonin receptor 5-HT1A and enhance its activity, leading to an increase in serotonin levels in the brain. This, in turn, may contribute to the anxiolytic and antidepressant effects of DMMP. DMMP has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This may further contribute to the antidepressant effects of DMMP.
Biochemical and Physiological Effects:
DMMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DMMP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMMP has also been shown to reduce inflammation in the brain, which may contribute to its anxiolytic and antidepressant effects. In vivo studies have shown that DMMP can improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, DMMP has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DMMP is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on DMMP. One area of interest is the development of new compounds based on the DMMP scaffold for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of DMMP, which may lead to a better understanding of its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of DMMP in humans, as most of the research to date has been conducted in animal models. Overall, DMMP is a promising compound with potential therapeutic applications in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
DMMP can be synthesized by the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base, such as triethylamine. The reaction yields DMMP as a white solid, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
DMMP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DMMP has been investigated as a potential treatment for anxiety and depression. It has been shown to bind to the serotonin receptor 5-HT1A and enhance the activity of this receptor, leading to anxiolytic and antidepressant effects. DMMP has also been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new compounds with therapeutic properties. In cancer research, DMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Propriétés
Formule moléculaire |
C16H26N2O4S |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O4S/c1-5-21-14-12-16(15(22-6-2)11-13(14)3)23(19,20)18-9-7-17(4)8-10-18/h11-12H,5-10H2,1-4H3 |
Clé InChI |
CDFQWAPWNMUSTL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
SMILES canonique |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



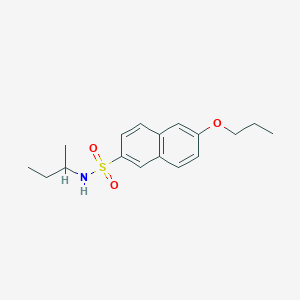
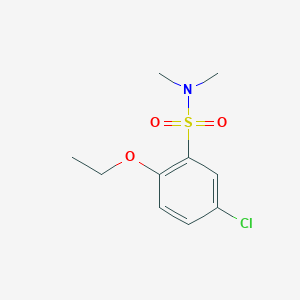
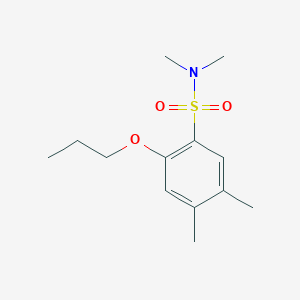
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
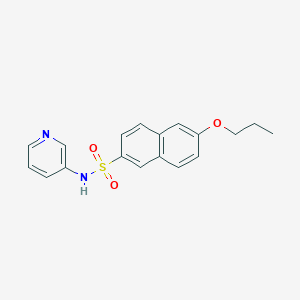
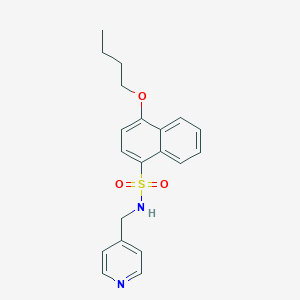
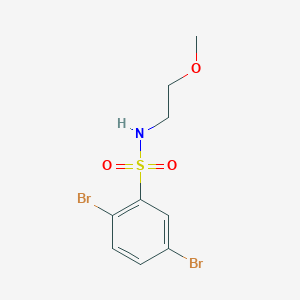
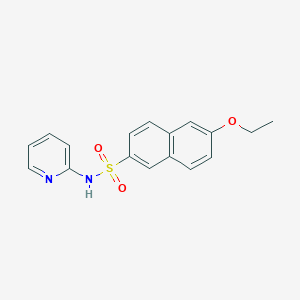
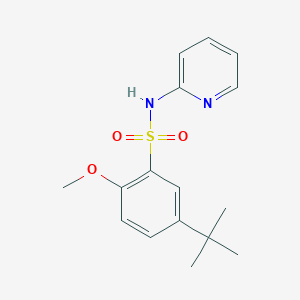
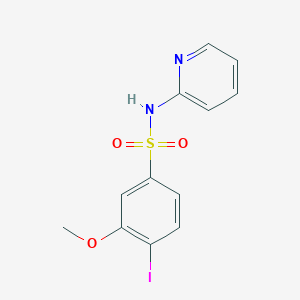
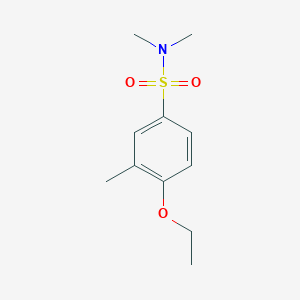
![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
